CID 25200037

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

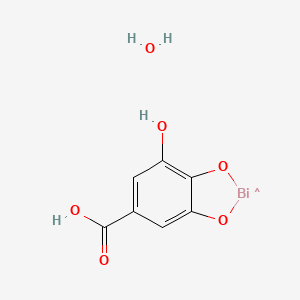

Bismuth subgallate, with the chemical formula C₇H₅BiO₆ , is a yellow, odorless powder commonly used to treat malodor by deodorizing flatulence and stools . It is the active ingredient in over-the-counter medications like Devrom, which is used as an internal deodorant . Bismuth subgallate has also been used in wound therapy and to treat Helicobacter pylori infections .

Vorbereitungsmethoden

Bismuth subgallate can be synthesized through various methods. One common synthetic route involves the reaction of bismuth nitrate pentahydrate with gallic acid in the presence of a cosolvent . The reaction is typically carried out under nitrogen atmosphere and heated to a specific temperature to facilitate the reaction . The product is then purified using organic solvents and washing with water to remove impurities . Industrial production methods often involve similar steps but are optimized for large-scale production, ensuring high yield and purity .

Analyse Chemischer Reaktionen

Bismuth subgallate undergoes several types of chemical reactions, including:

Oxidation: Bismuth subgallate can be oxidized under certain conditions, although specific details on the oxidation products are limited.

Reduction: Reduction reactions involving bismuth subgallate are less common.

Substitution: Bismuth subgallate can undergo substitution reactions where the bismuth ion is replaced by other metal ions under specific conditions.

Common reagents used in these reactions include hydrochloric acid , sulfuric acid , and organic solvents . The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Bismuth subgallate has a wide range of scientific research applications:

Chemistry: It is used as a reagent in various chemical reactions and studies involving coordination polymers.

Medicine: It is used in wound therapy, gastrointestinal treatments, and as an internal deodorant.

Industry: Bismuth subgallate is used in the production of pharmaceuticals and other chemical products.

Wirkmechanismus

The exact mechanism of action of bismuth subgallate is not fully understood. it is believed to work by:

Complexing with bacterial cell walls and membranes: , inhibiting bacterial enzymes such as urease, catalase, and lipase.

Inhibiting bacterial protein and ATP synthesis: , reducing bacterial adherence to epithelial cells.

Adsorbing extra water in the large intestine: and forming a protective coat on the intestinal mucosa.

Vergleich Mit ähnlichen Verbindungen

Bismuth subgallate is chemically similar to other bismuth compounds such as bismuth subsalicylate (found in Pepto-Bismol) and bismuth camphocarbonate . These compounds share similar uses, such as treating gastrointestinal issues and acting as internal deodorants . bismuth subgallate is unique in its specific application as a deodorant for flatulence and stools .

Similar compounds include:

- Bismuth subsalicylate

- Bismuth camphocarbonate

- Bismuth dipropylacetate

Bismuth subgallate stands out due to its specific formulation and effectiveness in deodorizing internal odors .

Eigenschaften

InChI |

InChI=1S/C7H6O5.Bi.H2O/c8-4-1-3(7(11)12)2-5(9)6(4)10;;/h1-2,8-10H,(H,11,12);;1H2/q;+2;/p-2 |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXCBNHDMGIZPQF-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1O)O[Bi]O2)C(=O)O.O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BiO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1R,2E,6E,10S,11E,13S)-13-hydroxy-3,7,13-trimethyl-10-propan-2-ylcyclotetradeca-2,6,11-trien-1-yl] N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B13391198.png)

![3-(1,3-Benzodioxol-5-yloxymethyl)-4-[4-(4-fluorophenyl)phenyl]piperidine;hydrochloride](/img/structure/B13391206.png)

![Methyl 3-hydroxy-2-[(2-hydroxyphenyl)methylamino]propanoate](/img/structure/B13391218.png)

![sodium;4-[2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]-4-oxobutanoate](/img/structure/B13391237.png)

![8-[2-(2-Carboxyethyl)-3-hydroxy-5-oxocyclopentyl]-6-oxooctanoic acid](/img/structure/B13391238.png)

![[(2-hydroxy-1-methyl-6-oxo-2,3-dihydroindol-5-ylidene)amino]urea;Carbazochrome](/img/structure/B13391241.png)

![2-[2-(4-aminophenyl)ethylamino]-1-phenylethanol;hydrochloride](/img/structure/B13391258.png)

![2-[2-Hydroxy-3-[(2-thiophen-2-ylacetyl)amino]oxaborinan-6-yl]acetic acid](/img/structure/B13391267.png)